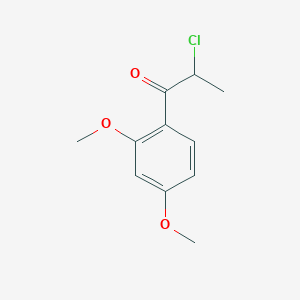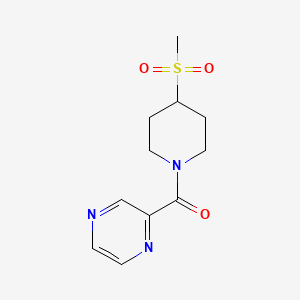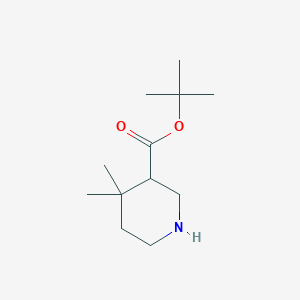![molecular formula C18H15NO3 B2514421 N-[2-(4-甲基苯基)-4-氧代-4H-色烯-6-基]乙酰胺 CAS No. 198329-82-7](/img/structure/B2514421.png)
N-[2-(4-甲基苯基)-4-氧代-4H-色烯-6-基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide is a synthetic organic compound with a complex structure. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chromenone core, substituted with a 4-methylphenyl group and an acetamide moiety.
科学研究应用
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of action
The compound “N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide” belongs to the class of organic compounds known as amides. Amides are compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. In the body, they can interact with various biological targets, depending on their structure. For example, some amides have analgesic and anesthetic properties and can interact with opioid receptors in the nervous system .
Mode of action
The mode of action of a compound depends on its structure and the target it interacts with. For amides, their mode of action can vary widely. Some amides can inhibit enzymes, others can bind to receptors and modulate their activity .
Biochemical pathways
The compound “N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide” could potentially be involved in various biochemical pathways, depending on its specific targets. For instance, if it interacts with opioid receptors, it could affect pain perception pathways .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of “N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide” would depend on factors such as its solubility, stability, and molecular size .
Result of action
The molecular and cellular effects of “N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide” would depend on its specific targets and mode of action. For example, if it acts as an opioid receptor agonist, it could decrease the perception of pain .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the activity of “N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide” could be affected by the pH of the environment in which it is present .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Substitution with 4-Methylphenyl Group: The chromenone core is then subjected to Friedel-Crafts acylation to introduce the 4-methylphenyl group.
Introduction of the Acetamide Moiety: The final step involves the acylation of the chromenone derivative with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.
化学反应分析
Types of Reactions
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted chromenone derivatives.
相似化合物的比较
Similar Compounds
- N-(4-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- 2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-(4-methylphenyl)acetamide
Uniqueness
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide is unique due to its specific substitution pattern and the presence of both chromenone and acetamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-3-5-13(6-4-11)18-10-16(21)15-9-14(19-12(2)20)7-8-17(15)22-18/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBJJIMYXIDSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B2514340.png)





![2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B2514347.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)


![N-[4-({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B2514356.png)
![1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2514357.png)
![[4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE](/img/structure/B2514361.png)
